molecular formula C7H13BrClN B12339185 4-Bromonorbornan-1-amine;hydrochloride

4-Bromonorbornan-1-amine;hydrochloride

Cat. No.: B12339185
M. Wt: 226.54 g/mol
InChI Key: MJTNYPIMHQHXGS-UHFFFAOYSA-N
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Description

4-Bromonorbornan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H14BrClN. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a bromine atom and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonorbornan-1-amine;hydrochloride typically involves the bromination of norbornane followed by amination. One common method is the reaction of norbornane with bromine to form 4-bromonorbornane. This intermediate is then reacted with ammonia or an amine to introduce the amine group, resulting in 4-Bromonorbornan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromonorbornan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or alkoxides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted norbornane derivatives.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include various amine derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-Bromonorbornan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromonorbornan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromonorbornan-1-amine;hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H13BrClN

Molecular Weight

226.54 g/mol

IUPAC Name

4-bromobicyclo[2.2.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C7H12BrN.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h1-5,9H2;1H

InChI Key

MJTNYPIMHQHXGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)N)Br.Cl

Origin of Product

United States

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